molecular formula C9H7FN2O2 B13312112 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13312112
M. Wt: 194.16 g/mol
InChI Key: WIOBKLOIWSLOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which combines a fluorine atom, a propynyl group, and a carboxylic acid group on a pyridine ring. These structural features confer specific chemical and biological properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactionsThe final step involves the carboxylation of the intermediate compound to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The propynyl group can participate in various chemical reactions, while the carboxylic acid group can form ionic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the combination of a fluorine atom, a propynyl group, and a carboxylic acid group on a pyridine ring. This unique structure provides specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

3-fluoro-2-(prop-2-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-2-4-11-8-7(10)6(9(13)14)3-5-12-8/h1,3,5H,4H2,(H,11,12)(H,13,14)

InChI Key

WIOBKLOIWSLOND-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC=CC(=C1F)C(=O)O

Origin of Product

United States

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